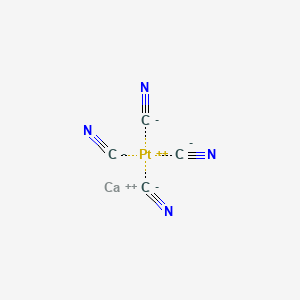
Calcium tetrakis(cyano-C)platinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium tetrakis(cyano-C)platinate is a coordination compound with the molecular formula C₄CaN₄Pt It is a platinum-based compound where the platinum atom is coordinated with four cyano groups and a calcium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium tetrakis(cyano-C)platinate typically involves the reaction of potassium tetrakis(cyano-C)platinate with calcium chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
K2[Pt(CN)4]+CaCl2→Ca[Pt(CN)4]+2KCl
The reaction mixture is usually stirred at room temperature, and the product is isolated by filtration and washed with water to remove any impurities.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for larger production. The use of high-purity reagents and controlled reaction conditions are essential to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium tetrakis(cyano-C)platinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The cyano groups can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligands such as ammonia or phosphines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce a variety of new coordination compounds with different ligands.
Scientific Research Applications
Calcium tetrakis(cyano-C)platinate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other platinum-based compounds and as a catalyst in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential use in medical applications, such as anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of calcium tetrakis(cyano-C)platinate involves its interaction with molecular targets and pathways within biological systems. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin. The cyano groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Potassium tetrakis(cyano-C)platinate: Similar in structure but with potassium instead of calcium.
Sodium tetrakis(cyano-C)platinate: Another analogous compound with sodium.
Ammonium tetrakis(cyano-C)platinate: Contains ammonium in place of calcium.
Uniqueness
Calcium tetrakis(cyano-C)platinate is unique due to the presence of calcium, which can influence the compound’s solubility, stability, and reactivity. The calcium ion may also affect the compound’s interactions with biological molecules, potentially leading to different biological activities compared to its potassium, sodium, or ammonium counterparts.
Properties
CAS No. |
14038-86-9 |
|---|---|
Molecular Formula |
C4CaN4Pt |
Molecular Weight |
339.23 g/mol |
IUPAC Name |
calcium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.Ca.Pt/c4*1-2;;/q4*-1;2*+2 |
InChI Key |
JJCFXIJEFTWVKV-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ca+2].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















